Cas no 88568-95-0 (N-Benzyloxycarbonyl-2-phosphonoglycine trimethyl ester)

N-Benzyloxycarbonyl-2-phosphonoglycine trimethyl ester structure
88568-95-0 structure
Product Name:N-Benzyloxycarbonyl-2-phosphonoglycine trimethyl ester
CAS No:88568-95-0
MF:C13H18NO7P
MW:331.258285045624
MDL:MFCD00043304
CID:61181
PubChem ID:2734718
Update Time:2025-10-29

N-Benzyloxycarbonyl-2-phosphonoglycine trimethyl ester Chemical and Physical Properties

Names and Identifiers

    • Methyl 2-(((benzyloxy)carbonyl)amino)-2-(dimethoxyphosphoryl)acetate
    • ()-Z-alpha-Phosphonoglycine trimethyl ester
    • (+-)-N-cbz-A-phosphonoglycine trimethyl ester
    • ()-Methyl 2-benzyloxycarbonylamino-2-(dimethoxyphosphinyl)acetate
    • N-Carbobenzoxy-2-phosphonoglycine Trimethyl Ester
    • (±)-Z-α-Phosphonoglycine trimethyl ester
    • (±)-Benzyloxycarbonyl-alpha-phosphonoglycine trimethyl ester
    • Trimethyl N-(benzyloxycarbonyl)-2-phosphonoglycinate
    • (.alpha.)-Methyl 2-benzyloxycarbonylamino-2-(dimethoxyphosphinyl)acetate
    • (+/-)-BENZYLOXYCARBONYL-ALPHA-PHOSPHONOGLYCINE TRIMETHYL ESTER
    • (+/-)-BENZYLOXYCARBONYL-α-PHOSPHONOGLYCINE TRIMETHYL ESTER
    • Methyl 2-(benzyloxycarbonylamino)-2-dimethoxyphosphoryl-acetate
    • N-(Benzyloxycarbonyl)-alpha-phosphonoglycine Trimethyl Ester
    • N-Cbz-2-Phosphonoglycine trimethyl ester
    • Z-α-Phosphonoglycine
    • Z-α-Phosphonoglycine trimethyl ester
    • Cbz-alpha-Phosphono-DL-glycine trimethyl ester
    • N-Benzyloxycarbonyl-2-phosphonoglycine Trimethyl Ester
    • Trimethyl 2-(Benzyloxycarbonylamino)-2-phosphonoacetate
    • Trimethyl 2-(Carbobenzoxyamino)-2-phosphonoacetate
    • Trimethyl 2-(Cbz-amino)-2-phosphonoacetate
    • (±)-Z-α-Phosphonoglycine trimethyl ester
    • Acetic acid, (dimethoxyphosphinyl)[[(phenylmethoxy)carbonyl]amino]-, methyl ester (9CI)
    • Benzyloxycarbonylamino(dimethoxyphosphoryl)acetic acid methyl ester
    • Methyl 2-(benzyloxycarbonylamino)-2-(dimethoxyphosphoryl)acetate
    • Methyl N-(benzyloxycarbonyl)-2-(dimethylphosphono)glycinate
    • Methyl α-(benzyloxycarbonylamino)-α-(dimethoxyphosphoryl)acetate
    • N-(Benzyloxycarbonyl)-α-phosphonoglycine trimethyl ester
    • N-(Benzyloxycarbonyl)phosphonoglycine trimethyl ester
    • Z-alpha-Phosphonoglycine trimethyl ester, 97%
    • methyl {[benzyloxycarbonyl]amino}(dimethoxyphosphoryl)acetate
    • GSYSFVSGPABNNL-UHFFFAOYSA-N
    • Methyl ([(benzyloxy)carbonyl]amino)-(dimethoxyphosphoryl)acetate
    • PB28987
    • methyl 2-(((benzyloxy)carbonyl)amino)-2(dimethoxyphosphoryl)acetate
    • methyl[bis(methyloxy)phosphoryl]({[(phenylmethyl)oxy]carbonyl}amino)acetate
    • SCHEMBL187849
    • BP-21306
    • AKOS005146472
    • methyl 2-benzyloxycarbonylamino-2(dimethoxyphosphinyl)acetate
    • methyl 2-{[(benzyloxy)carbonyl]amino}-2-(dimethyl phosphono)acetate
    • methyl{[(benzyloxy)carbonyl]amino}(dimethoxyphosphoryl)acetate
    • rac.-n-(benzyloxycarbonyl)-2-(dimethoxyphosphinyl)glycine methyl ester
    • Z-alpha-Phosphonoglycine trimethyl ester
    • methyl{[(benzyloxy)carbonyl]amino}-(dimethoxyphosphoryl)acetate
    • (+/-)-Cbz-alpha-phosphonoglycine trimethyl ester
    • methyl {[(benzyloxy)carbonyl]-amino}(dimethoxyphosphoryl)acetate
    • SY015068
    • (+/-)-N-Cbz-alpha-phosphonoglycine Trimethyl Ester
    • (+/-)-Z- alpha -Phosphonoglycine trimethyl ester
    • (+/-)-Z-alpha-Phosphonoglycine trimethyl ester
    • 100945-15-1
    • J-650193
    • A-Phosphonoglycine trimethyl ester
    • Z-Gly{PO(OMe)2}-OMe
    • EN300-154444
    • methyl benzyloxycarbonylamino-(dimethoxyphosphoryl)acetate
    • C2440
    • methyl {[(benzyloxy)carbonyl]amino}(dimethoxyphosphoryl)acetate
    • CS-D0335
    • N-(benzyloxycarbonyl)-alpha-phophonoglycine trimethyl ester
    • BCP12683
    • methyl 2-benzyloxycarbonylamino-2-(dimethoxyphosphoryl)acetate
    • 88568-95-0
    • methyl benzyloxycarbonylamino-(dimethoxyphosphoryl)-acetate
    • MFCD00043304
    • HY-33291
    • AS-11454
    • BENZYLOXYCARBONYLAMINO-(DIMETHOXY-PHOSPHORYL)-ACETIC ACID METHYL ESTER
    • J-521861
    • AC-3439
    • PB46011
    • N-(BENZYLOXYCARBONYL)-ALPHA-PHOSPHONOGLYCINE TRIMETHYL ESTER
    • Z-
    • methyl[bis(methyloxy)phosphoryl]({[(phenylmethyl)oxy]-carbonyl}amino)acetate
    • (?)-Benzyloxycarbonyl-alpha-phosphonoglycine trimethyl ester
    • C13H18NO7P
    • methyl 2-{[(benzyloxy)carbonyl]amino}-2-(dimethoxyphosphoryl)acetate
    • methyl 2-dimethoxyphosphoryl-2-(phenylmethoxycarbonylamino)acetate
    • Q-100877
    • N-Benzyloxycarbonyl-2-phosphonoglycine trimethyl ester
    • MDL: MFCD00043304
    • Inchi: 1S/C13H18NO7P/c1-18-12(15)11(22(17,19-2)20-3)14-13(16)21-9-10-7-5-4-6-8-10/h4-8,11H,9H2,1-3H3,(H,14,16)
    • InChI Key: GSYSFVSGPABNNL-UHFFFAOYSA-N
    • SMILES: O=C(NC(P(OC)(OC)=O)C(OC)=O)OCC1C=CC=CC=1

Computed Properties

  • Exact Mass: 331.08200
  • Monoisotopic Mass: 331.082
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 8
  • Heavy Atom Count: 22
  • Rotatable Bond Count: 10
  • Complexity: 415
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Surface Charge: 0
  • Tautomer Count: 2
  • XLogP3: 0.7
  • Topological Polar Surface Area: 100A^2

Experimental Properties

  • Color/Form: Pale-yellow to Yellow-brown Solid
  • Density: 1.2840
  • Melting Point: 78.0 to 82.0 deg-C
  • Boiling Point: 480.5ºC at 760 mmHg
  • Flash Point: 244.4℃
  • Refractive Index: 1.504
  • Solubility: Soluble in methanol.
  • PSA: 109.97000
  • LogP: 2.28870
  • Solubility: Not determined

N-Benzyloxycarbonyl-2-phosphonoglycine trimethyl ester Security Information

N-Benzyloxycarbonyl-2-phosphonoglycine trimethyl ester Customs Data

  • HS CODE:2931900090
  • Customs Data:

    China Customs Code:

    2931900090

    Overview:

    2931900090. Other organic-Inorganic compound. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:AB(Customs clearance form for Inbound Goods,Customs clearance form for outbound goods). MFN tariff:6.5%. general tariff:30.0%

    Summary:

    2931900090. other organo-inorganic compounds. VAT:17.0%. Tax rebate rate:13.0%. Supervision conditions:AB(certificate of inspection for goods inward,certificate of inspection for goods outward). MFN tariff:6.5%. General tariff:30.0%

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N-Benzyloxycarbonyl-2-phosphonoglycine trimethyl ester Production Method

Production Method 1

Reaction Conditions
1.1 Reagents: Phosphorus trichloride Solvents: Toluene
Reference
Part 1. Synthesis of a potent histone deacetylase inhibitor. Part 2. Studies towards a stabilized helix-turn peptide
Liu, Tao, 2007, , 68(1),

Production Method 2

Reaction Conditions
1.1 Reagents: Phosphorus trichloride Catalysts: Sulfuric acid Solvents: Toluene ,  Water ;  < 1 h, 75 °C; 16 h, 75 °C
1.2 < 1 h, 75 °C; 1.5 h, 90 °C; 90 °C → 20 °C
1.3 Reagents: Ammonia Solvents: Water ;  pH 6.6, 20 °C
Reference
Scalable synthesis of the desoxy-biphenomycin B core
Berwe, Mathias; Joentgen, Winfried; Krueger, Jochen; Cancho-Grande, Yolanda; Lampe, Thomas; et al, Organic Process Research & Development, 2011, 15(6), 1348-1357

Production Method 3

Reaction Conditions
1.1 Reagents: Phosphorus trichloride Solvents: Toluene ;  rt; 3 h, rt → 100 °C
1.2 3 h, reflux
Reference
Reversible folding of a β-hairpin peptide by a metal-chelating amino acid
Reutzel, Jan; Diogo, Timm M.; Geyer, Armin, Chemistry - A European Journal, 2017, 23(35), 8450-8456

Production Method 4

Reaction Conditions
Reference
One-pot tandem enantioselective hydrogenation-hydroformylation synthesis of cyclic α-amino acids
Teoh, Euneace; Campi, Eva M.; Jackson, W. Roy; Robinson, Andrea J., New Journal of Chemistry, 2003, 27(2), 387-394

Production Method 5

Reaction Conditions
1.1 Reagents: Phosphorus trichloride Solvents: Toluene ;  rt → 110 °C
1.2 2 h, 110 °C; 110 °C → rt
1.3 Reagents: Sodium bicarbonate Solvents: Ethyl acetate ,  Water ;  rt
Reference
Stereocontrolled Total Synthesis of (-)-Kaitocephalin
Vaswani, Rishi G.; Chamberlin, A. Richard, Journal of Organic Chemistry, 2008, 73(5), 1661-1681

Production Method 6

Reaction Conditions
1.1 Reagents: Phosphorus trichloride Solvents: Toluene ;  5 min, 70 °C; 26 h, 70 °C
1.2 5 min, 70 °C; 2 h, 70 °C → rt
Reference
Preparation of Horner-Wadsworth-Emmons reagent: methyl 2-benzyloxycarbonylamino-2-(dimethoxy-phosphinyl)acetate
Azuma, Hiroki; Okano, Kentaro; Fukuyama, Tohru; Tokuyama, Hidetoshi, Organic Syntheses, 2011, 88, 152-161

Production Method 7

Reaction Conditions
1.1 Reagents: Phosphorus trichloride Solvents: Toluene
Reference
Synthesis of Phosphinic Acids and Aza- and -lactams as Potential Inhibitors of D,D-Peptidases and -Lactamases
Zhang, Jing, 2003, , ,

Production Method 8

Reaction Conditions
1.1 Reagents: Phosphorus trichloride Solvents: Toluene
Reference
Synthesis of Amino Acids by Metal-Catalysed Reactions
Teoh, Euneace Ching Mei, 2004, , ,

Production Method 9

Reaction Conditions
1.1 Reagents: Phosphorus trichloride Solvents: Toluene
Reference
Studies towards the total synthesis of ficellomycin
Wynne, Emma Louise, 2008, , ,

Production Method 10

Reaction Conditions
1.1 Reagents: Triphenylphosphine ,  Diethyl azodicarboxylate ,  Phosphine, triphenyl-, tetrafluoroborate(1-) (1:1) Solvents: Tetrahydrofuran ;  3 d, rt
1.2 Reagents: Phosphonium, methyltriphenyl-, iodide (1:1) Solvents: Dichloromethane ;  8 h, 45 °C; 16 h, rt
1.3 Reagents: Methyl iodide ;  24 h, rt
Reference
A new convenient synthesis of N-acyl-2-(dimethoxyphosphoryl)glycinates
Mazurkiewicz, Roman; Kuznik, Anna, Tetrahedron Letters, 2006, 47(20), 3439-3442

N-Benzyloxycarbonyl-2-phosphonoglycine trimethyl ester Raw materials

N-Benzyloxycarbonyl-2-phosphonoglycine trimethyl ester Preparation Products

N-Benzyloxycarbonyl-2-phosphonoglycine trimethyl ester Suppliers

Amadis Chemical Company Limited
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(CAS:88568-95-0)N-Benzyloxycarbonyl-2-phosphonoglycine trimethyl ester
Order Number:A10589
Stock Status:in Stock
Quantity:500g
Purity:99%
Pricing Information Last Updated:Thursday, 29 August 2024 17:50
Price ($):301.0
Email:sales@amadischem.com

Additional information on N-Benzyloxycarbonyl-2-phosphonoglycine trimethyl ester

N-Benzyloxycarbonyl-2-phosphonoglycine trimethyl ester and Its Significance in Modern Chemical Biology

The compound with the CAS number 88568-95-0, known as N-Benzyloxycarbonyl-2-phosphonoglycine trimethyl ester, represents a fascinating intersection of organic chemistry and biochemistry. This compound, characterized by its unique structural features, has garnered attention in recent years due to its potential applications in pharmaceutical research and molecular biology. The benzyloxycarbonyl (Boc) protecting group and the phosphonoglycine moiety contribute to its versatility, making it a valuable tool in synthetic chemistry and drug development.

In the realm of chemical biology, protecting groups play a crucial role in ensuring the selective modification of amino acids during peptide synthesis. The Boc group, in particular, is renowned for its stability under basic conditions while remaining removable under acidic conditions. This property makes N-Benzyloxycarbonyl-2-phosphonoglycine trimethyl ester an ideal candidate for constructing complex peptide structures, where precise control over reactivity is essential.

The phosphonoglycine component of this compound introduces a unique chemical functionality that is not commonly found in natural amino acids. Phosphonates are known for their ability to mimic carboxyl groups in biological systems, which has led to their exploration as potential drug candidates and biochemical probes. The trimethyl ester group further enhances the solubility and stability of the compound, making it more amenable to various chemical reactions and biological assays.

Recent research has highlighted the utility of phosphonate-containing compounds in the development of protease inhibitors. Proteases are enzymes that play a critical role in numerous biological processes, and their inhibition is often a key strategy in therapeutic intervention. The structural features of N-Benzyloxycarbonyl-2-phosphonoglycine trimethyl ester suggest that it could be modified to target specific proteases, potentially leading to the discovery of new drugs for treating diseases such as cancer and inflammation.

Moreover, the compound has shown promise in the field of molecular recognition. Its ability to interact with biological targets through both hydrogen bonding and hydrophobic interactions makes it a valuable scaffold for designing novel ligands. These ligands could be used to study protein-protein interactions or to develop diagnostic tools for detecting specific biomarkers.

The synthesis of N-Benzyloxycarbonyl-2-phosphonoglycine trimethyl ester involves a series of well-established organic reactions, including condensation, protection-deprotection strategies, and esterification. The synthetic route is designed to maximize yield while minimizing side reactions, ensuring high purity for subsequent applications. Advances in synthetic methodologies have further refined these processes, allowing for greater efficiency and scalability.

In conclusion, N-Benzyloxycarbonyl-2-phosphonoglycine trimethyl ester (CAS no. 88568-95-0) is a versatile compound with significant implications in chemical biology and pharmaceutical research. Its unique structural features and reactivity make it a valuable tool for constructing complex molecules and exploring new therapeutic strategies. As research continues to uncover the potential of phosphonate-containing compounds, this compound is likely to remain at the forefront of innovation in drug discovery and molecular biology.

Recommended suppliers
Amadis Chemical Company Limited
(CAS:88568-95-0)N-Benzyloxycarbonyl-2-phosphonoglycine trimethyl ester
A10589
Purity:99%
Quantity:500g
Price ($):301.0
Email